Oxmetidine

Description

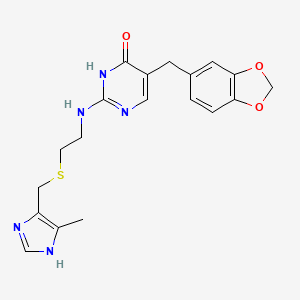

specific histamine H2 receptor antagonist with MW around 1.8 times that of cimetidine; differs from cimetidine by carrying an isocytosine ring instead of a cyanoguanidine in side chain; RN given refers to parent cpd

See also: this compound Mesylate (active moiety of).

Structure

2D Structure

3D Structure

Properties

CAS No. |

72830-39-8 |

|---|---|

Molecular Formula |

C19H21N5O3S |

Molecular Weight |

399.5 g/mol |

IUPAC Name |

5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one |

InChI |

InChI=1S/C19H21N5O3S/c1-12-15(23-10-22-12)9-28-5-4-20-19-21-8-14(18(25)24-19)6-13-2-3-16-17(7-13)27-11-26-16/h2-3,7-8,10H,4-6,9,11H2,1H3,(H,22,23)(H2,20,21,24,25) |

InChI Key |

YTBDPHYVGACIPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |

Other CAS No. |

72830-39-8 |

Related CAS |

63204-23-9 (di-hydrochloride) |

Synonyms |

oxmetidine oxmetidine dihydrochloride SK and F 92994 SK and F-92994 SKF 92994 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Oxmetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a potent and specific histamine H2 receptor antagonist that was developed for the treatment of peptic ulcers and other conditions characterized by excessive gastric acid secretion. Although its clinical development was halted due to observations of hepatotoxicity, the study of its mechanism of action provides valuable insights into the pharmacology of H2 receptor antagonists and the broader field of gastric acid physiology. This technical guide offers an in-depth exploration of the molecular and cellular mechanisms underlying this compound's pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Histamine H2 Receptor Antagonism

This compound exerts its primary pharmacological effect by acting as a competitive antagonist at the histamine H2 receptor, predominantly found on the basolateral membrane of gastric parietal cells.[1][2] By reversibly binding to this receptor, this compound prevents histamine from initiating the intracellular signaling cascade that leads to the secretion of hydrochloric acid into the stomach lumen.

Signaling Pathway of Histamine-Induced Gastric Acid Secretion

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates the adenylyl cyclase signaling pathway. This cascade ultimately results in the activation of the H+/K+-ATPase, also known as the proton pump, which is the final step in acid secretion. This compound, by blocking the initial step of histamine binding, effectively inhibits this entire downstream process.

Quantitative Analysis of H2 Receptor Antagonism

| Parameter | This compound | Cimetidine | Ranitidine | Notes |

| Relative Potency (IV, vs. Cimetidine) | ~4x | 1x | - | Inhibition of impromidine-stimulated gastric acid secretion.[3] |

| Relative Potency (Oral, vs. Cimetidine) | ~2x (molar basis) | 1x | - | [3] |

| pA2 (Guinea Pig Atria) | Not Reported | 6.1 - 6.6 | 6.7 - 7.2 | pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. |

| KB (Guinea Pig Atria) | Not Reported | 7.9 x 10⁻⁷ M | Not Reported | The dissociation constant of the antagonist-receptor complex. |

Note: The higher the pA2 value, the greater the antagonist's affinity for the receptor.

Experimental Protocols

Determination of H2 Receptor Antagonist Potency using Isolated Guinea Pig Atria

This classical pharmacological preparation is used to determine the potency of H2 receptor antagonists by measuring their ability to inhibit the positive chronotropic effect of histamine.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the hearts are rapidly excised. The atria are dissected free and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Recording: The spontaneous beating rate of the atria is recorded isometrically using a force-displacement transducer connected to a polygraph.

-

Experimental Procedure:

-

A cumulative concentration-response curve to histamine is established.

-

The atria are washed, and a fixed concentration of the antagonist (e.g., this compound) is added to the organ bath and allowed to equilibrate.

-

A second cumulative concentration-response curve to histamine is then generated in the presence of the antagonist.

-

This process is repeated with increasing concentrations of the antagonist.

-

-

Data Analysis (Schild Plot):

-

The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist.

-

For a competitive antagonist, the plot should be linear with a slope of 1. The x-intercept of the regression line provides the pA2 value.

-

In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the biochemical consequence of H2 receptor activation and its inhibition by an antagonist.

Methodology:

-

Membrane Preparation: Gastric mucosal tissue is homogenized, and a crude membrane fraction rich in parietal cells is prepared by differential centrifugation.

-

Assay Conditions: The membrane preparation is incubated in a buffered solution containing ATP, an ATP-regenerating system, MgCl2, and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation and Inhibition: The assay is initiated by the addition of histamine to stimulate adenylyl cyclase activity. To test for inhibition, the antagonist (this compound) is pre-incubated with the membranes before the addition of histamine.

-

cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive binding assay or other sensitive detection methods.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the histamine-stimulated adenylyl cyclase activity (IC50) is determined.

Hepatotoxicity of this compound: A Mechanistic Overview

The clinical development of this compound was terminated due to findings of hepatotoxicity. In vitro studies have provided insights into the potential mechanism of this toxicity.

Inhibition of Mitochondrial Respiration

Studies using isolated rat hepatocytes have demonstrated that this compound induces dose- and time-dependent cytotoxicity. The underlying mechanism appears to be a direct effect on mitochondrial function. This compound has been shown to inhibit mitochondrial oxidative phosphorylation, leading to a significant decrease in intracellular ATP levels. This depletion of cellular energy ultimately results in cell death. The specific site of action within the mitochondria is thought to be in the electron transport chain, prior to ubiquinone oxidoreductase (Complex I).

While the formation of reactive metabolites is a common mechanism of drug-induced liver injury, direct evidence for the involvement of such metabolites in this compound's toxicity is not prominently featured in the available literature. The primary mechanism appears to be direct mitochondrial impairment.

Conclusion

This compound is a classic example of a potent, competitive histamine H2 receptor antagonist. Its mechanism of action is well-defined within the context of gastric acid secretion, involving the blockade of the histamine-induced adenylyl cyclase signaling pathway in parietal cells. While its clinical utility was ultimately limited by hepatotoxicity, the investigation into its adverse effects has provided valuable knowledge regarding drug-induced liver injury, highlighting the critical role of mitochondrial function. The experimental protocols and quantitative data presented in this guide offer a framework for the continued study and development of safer and more effective therapies for acid-related disorders.

References

An In-depth Technical Guide to the Synthesis and Characterization of Oxmetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxmetidine is a potent and specific histamine H2-receptor antagonist, a class of drugs that revolutionized the treatment of peptic ulcers and other acid-related gastrointestinal disorders by effectively suppressing gastric acid secretion.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While specific proprietary synthesis and characterization data are not publicly available, this document outlines a plausible synthetic route based on established organic chemistry principles and details the expected analytical and biological characterization methodologies. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-ulcer agents.

Introduction

This compound, with the development code SKF 92994, emerged as a second-generation histamine H2-receptor antagonist following the groundbreaking success of cimetidine.[3] Histamine H2-receptor antagonists competitively inhibit the action of histamine at the H2 receptors on the parietal cells of the stomach lining, leading to a reduction in gastric acid production.[2][4] This mechanism of action is crucial in the management of conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. This compound was developed with the aim of improving upon the potency and pharmacokinetic profile of earlier H2 blockers.

Synthesis of this compound

While the precise, industrial-scale synthesis of this compound is proprietary, a plausible synthetic pathway can be devised based on its chemical structure: 5-(1,3-benzodioxol-5-ylmethyl)-2-[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]pyrimidin-4(1H)-one. The synthesis can be conceptually divided into the preparation of two key intermediates: the pyrimidinone core and the imidazole-containing side chain, followed by their coupling.

A generalized synthetic scheme is presented below:

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols (Hypothetical)

Synthesis of 2-Amino-5-(1,3-benzodioxol-5-ylmethyl)pyrimidin-4(1H)-one (Intermediate 1):

-

Step 1: Knoevenagel Condensation. 1,3-Benzodioxole-5-carbaldehyde is condensed with ethyl acetoacetate in the presence of a base like piperidine in a suitable solvent such as ethanol. The reaction mixture is heated to reflux, followed by cooling and crystallization to yield the intermediate product.

-

Step 2: Cyclocondensation. The product from Step 1 is reacted with guanidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol. The mixture is refluxed for several hours. After cooling, the product is precipitated by acidification, filtered, and purified by recrystallization.

Synthesis of 2-(((5-Methyl-1H-imidazol-4-yl)methyl)thio)ethanamine (Intermediate 2):

-

Step 1: Mannich Reaction. 4-Methyl-1H-imidazole is reacted with formaldehyde and a suitable amine (e.g., dimethylamine) to form the corresponding Mannich base.

-

Step 2: Thiol Addition. The Mannich base is then reacted with cysteamine. The reaction involves the displacement of the amine by the thiol group of cysteamine to form the desired side-chain intermediate.

Final Coupling to Yield this compound:

-

Intermediate 1 is reacted with a suitable activating agent to facilitate nucleophilic substitution.

-

Intermediate 2 is then added to the reaction mixture. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO.

-

The final product, this compound, is isolated and purified using techniques such as column chromatography and recrystallization.

Characterization of this compound

The comprehensive characterization of this compound is essential to confirm its identity, purity, and pharmacological properties. This involves a combination of spectroscopic, chromatographic, and biological assays.

Physicochemical and Spectroscopic Characterization

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₉H₂₁N₅O₃S |

| Molecular Weight | 399.47 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not reported |

| Solubility | Soluble in dilute aqueous acid |

| ¹H NMR | Characteristic peaks for aromatic, pyrimidinone, imidazole, and aliphatic protons. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, C=N, and C-S functional groups. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its quantification in biological matrices.

| HPLC Parameters | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound. |

| Retention Time | Specific to the exact chromatographic conditions. |

Biological Characterization

The biological activity of this compound is primarily assessed through its ability to antagonize the histamine H2 receptor.

3.3.1. Histamine H2 Receptor Binding Assay (Hypothetical Protocol)

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., guinea pig fundic mucosa).

-

Binding Reaction: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) in the presence of varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

3.3.2. In Vitro Functional Assay: Inhibition of Histamine-Stimulated Acid Secretion (Hypothetical Protocol)

-

Tissue Preparation: Isolated rabbit gastric glands or parietal cells are prepared.

-

Stimulation: The prepared cells are stimulated with histamine to induce acid secretion, which can be measured indirectly by the accumulation of a weak base like [¹⁴C]-aminopyrine.

-

Inhibition: The ability of varying concentrations of this compound to inhibit the histamine-stimulated aminopyrine accumulation is measured.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition (IC₅₀) is calculated.

Mechanism of Action: Signaling Pathway

This compound exerts its pharmacological effect by blocking the histamine H2 receptor on gastric parietal cells. This action interrupts the signaling cascade that leads to gastric acid secretion.

Caption: Signaling pathway of histamine H2 receptor and its inhibition by this compound.

The binding of histamine to the H2 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates and activates the H+/K+ ATPase (proton pump) located on the apical membrane of the parietal cell. The activated proton pump secretes hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), leading to the formation of hydrochloric acid. This compound, by blocking the initial step of histamine binding, prevents this entire cascade, thereby reducing gastric acid secretion.

Conclusion

This compound represents a significant advancement in the class of histamine H2-receptor antagonists. This guide has provided a theoretical framework for its synthesis and a detailed overview of the analytical and biological methods required for its comprehensive characterization. While specific experimental data for this compound are limited in the public domain, the methodologies outlined here are based on well-established principles in medicinal chemistry and pharmacology. This document serves as a foundational resource for scientists and researchers engaged in the ongoing effort to develop more effective treatments for acid-related gastrointestinal diseases.

References

- 1. Studies on histamine H2 receptor antagonists. 2. Synthesis and pharmacological activities of N-sulfamoyl and N-sulfonyl amidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine - Google Patents [patents.google.com]

In Vitro Pharmacodynamics of Oxmetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a potent and specific histamine H2-receptor antagonist, recognized for its role in the inhibition of gastric acid secretion. This technical guide provides an in-depth overview of the in vitro pharmacodynamics of this compound, focusing on its mechanism of action, receptor affinity, and functional effects on gastric acid-secreting cells. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and gastrointestinal pharmacology.

Core Mechanism of Action: Histamine H2-Receptor Antagonism

This compound exerts its primary pharmacological effect through competitive antagonism at the histamine H2-receptor. In the parietal cells of the gastric mucosa, histamine binding to H2-receptors initiates a signaling cascade that leads to the secretion of gastric acid. This compound competitively blocks this binding, thereby inhibiting the downstream signaling pathways and reducing acid production.

Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion and its Inhibition by this compound

The binding of histamine to its H2-receptor on parietal cells activates a Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various cellular substrates, ultimately leading to the translocation and activation of the H+/K+-ATPase proton pump at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion. This compound, by blocking the H2-receptor, prevents the initiation of this cascade.

Oxmetidine and the Histamine H2 Receptor: A Technical Overview of Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Histamine H2 Receptor Antagonism

Oxmetidine is a histamine H2 receptor antagonist designed to inhibit gastric acid secretion. Like other drugs in its class, such as cimetidine and ranitidine, it competitively blocks the action of histamine at H2 receptors on the basolateral membrane of gastric parietal cells. This action reduces the production of cyclic AMP (cAMP) and consequently decreases the secretion of gastric acid.

Quantitative Data: Relative Potency of this compound

Direct binding affinity constants for this compound are not prevalent in the accessible literature. However, several studies have established its potency relative to cimetidine, a well-characterized H2 antagonist. These findings are summarized below.

| Comparison | Conditions | Relative Potency of this compound to Cimetidine | Reference |

| Inhibition of Impromidine-Stimulated Gastric Acid Secretion | Intravenous Infusion | Approximately 4 times as potent (weight for weight) | [1][2] |

| Inhibition of Food-Stimulated Gastric Acid Secretion | Intravenous Infusion | Approximately 2 times as potent (weight for weight) | [1][2] |

| Inhibition of Gastric Acid Secretion | Oral Administration | No difference in weight-for-weight potency; 2 times as potent on a molar basis | [1] |

Note: The differences in relative potency between intravenous and oral administration are likely attributable to the first-pass metabolism of this compound.

Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs subunit. Upon activation by an agonist like histamine, a conformational change in the receptor leads to the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. In the case of gastric parietal cells, this cascade results in the stimulation of the H+/K+ ATPase proton pump and subsequent gastric acid secretion.

Experimental Protocols

Characterization of a compound's binding affinity for the histamine H2 receptor is typically achieved through radioligand binding assays. Below is a representative protocol for a competitive binding assay.

Objective:

To determine the binding affinity (IC₅₀ and subsequently Kᵢ) of a test compound (e.g., this compound) for the histamine H2 receptor by measuring its ability to compete with a known radiolabeled ligand.

Materials and Reagents:

-

Receptor Source: Cell membranes prepared from cells expressing the histamine H2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A tritiated H2 receptor antagonist, such as [³H]-Tiotidine or [³H]-Cimetidine.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled H2 receptor antagonist (e.g., 10 µM Ranitidine).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Cocktail and Counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the H2 receptor to a sufficient density.

-

Harvest the cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration (to be determined empirically).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at or below its Kₐ), and the membrane suspension.

-

Non-specific Binding: Add assay buffer, the radioligand, the non-specific binding control, and the membrane suspension.

-

Competitive Binding: Add assay buffer, the radioligand, serially diluted concentrations of the test compound (this compound), and the membrane suspension.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (to be determined from association/dissociation kinetic experiments).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the test compound's concentration.

-

-

Determine IC₅₀:

-

Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate Kᵢ:

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

-

Where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

While this compound was a potent histamine H2 receptor antagonist, its clinical development was halted due to hepatotoxicity. The available data indicates that it possesses greater potency than cimetidine under various conditions. The mechanisms of its action are understood through the well-established Gs-coupled signaling pathway of the H2 receptor. The characterization of such antagonists relies on standard pharmacological techniques like competitive radioligand binding assays, which provide a quantitative measure of a compound's affinity for its target receptor. Further research into the structure-activity relationships of this compound and its analogs could provide insights into the structural motifs responsible for both its therapeutic efficacy and its toxicological profile.

References

Preclinical Pharmacology of Oxmetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxmetidine is a histamine H2-receptor antagonist that was developed for the treatment of peptic ulcers and other gastric acid-related disorders. As a member of the same pharmacological class as cimetidine and ranitidine, its primary mechanism of action is the competitive inhibition of histamine binding to H2 receptors on gastric parietal cells, leading to a reduction in gastric acid secretion. Preclinical evaluation of this compound revealed it to be a potent H2-receptor antagonist. However, its clinical development was halted due to findings of hepatotoxicity. This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, with a focus on its mechanism of action, pharmacodynamics, and toxicology. Due to the termination of its development, publicly available preclinical data, particularly regarding pharmacokinetics and in vivo efficacy in animal models, is limited. This document summarizes the accessible information and provides context based on standard preclinical testing paradigms for this class of drugs.

Mechanism of Action: Histamine H2-Receptor Antagonism

This compound exerts its pharmacological effect by acting as a selective and competitive antagonist at the histamine H2 receptor. These receptors are located on the basolateral membrane of parietal cells in the gastric mucosa.

Signaling Pathway of Gastric Acid Secretion

The binding of histamine to H2 receptors initiates a G-protein-coupled signaling cascade that results in the secretion of gastric acid. This compound blocks this pathway at the receptor level.

Pharmacodynamics

Publicly available preclinical pharmacodynamic data for this compound is sparse. The following table includes comparative data from clinical studies, which provide an indication of its potency relative to cimetidine.

Table 1: Comparative Potency of this compound and Cimetidine in Humans

| Parameter | This compound | Cimetidine | Study Conditions | Reference |

|---|---|---|---|---|

| Potency Ratio (IV, weight for weight) | ~4x more potent | 1x | Inhibition of impromidine-stimulated gastric acid secretion | [1] |

| Potency Ratio (IV, weight for weight) | ~2x more potent | 1x | Inhibition of food-stimulated gastric acid secretion | [1] |

| Potency Ratio (Oral, molar basis) | ~2x more potent | 1x | Inhibition of gastric acid secretion |[1][2] |

Experimental Protocols

While specific data for this compound is not available, a standard competitive radioligand binding assay would be used to determine its affinity (Ki) for the H2 receptor.

References

An In-Depth Technical Guide to Oxmetidine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine, also known by its development code SKF 92994, is a potent histamine H2 receptor antagonist.[1] Like other drugs in its class, such as cimetidine and ranitidine, this compound was developed to inhibit gastric acid secretion and was investigated for the treatment of peptic ulcers and related gastrointestinal disorders.[2] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a derivative of 2-aminopyrimidin-4(1H)-one, featuring a 1,3-benzodioxol-5-ylmethyl group at the 5-position and a 4-(5-methyl-(1H)imidazol-4-yl)-3-thiabutyl substituent attached to the 2-amino group.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1H-pyrimidin-6-one |

| SMILES String | CC1=C(N=CN1)CSCCNC2=NC=C(C(=O)N2)CC3=CC4=C(C=C3)OCO4 |

| InChI Key | YTBDPHYVGACIPC-UHFFFAOYSA-N |

| Chemical Formula | C19H21N5O3S |

| CAS Number | 72830-39-8 |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound and Cimetidine

| Property | This compound | Cimetidine |

| Molecular Weight | 399.47 g/mol | 252.34 g/mol [4] |

| logP (experimental) | 2.11[3] | 0.4 |

| Melting Point | Not available | 141-143 °C |

| Boiling Point | Not available | Not available |

| pKa | Not available | 6.8 |

| Aqueous Solubility | Not available | 1.14 g/100 mL at 37 °C |

Pharmacology

Mechanism of Action

This compound functions as a selective and competitive antagonist of the histamine H2 receptor. Histamine, a key signaling molecule, stimulates gastric acid secretion by binding to H2 receptors on parietal cells in the stomach lining. This interaction activates a Gs protein-coupled signaling cascade. This compound competitively blocks the binding of histamine to these receptors, thereby inhibiting the downstream signaling pathway that leads to the secretion of gastric acid.

Signaling Pathway

The binding of histamine to the H2 receptor initiates a signal transduction cascade that results in the activation of the proton pump (H+/K+ ATPase), the final step in acid secretion. This compound's antagonism of the H2 receptor disrupts this pathway.

Potency and Efficacy

Clinical studies have demonstrated that this compound is a more potent H2 receptor antagonist than cimetidine on a weight-for-weight basis when administered intravenously. However, due to first-pass metabolism, its oral potency is comparable to that of cimetidine on a weight-for-weight basis, though it is twice as potent on a molar basis.

Experimental Protocols

General Synthesis Workflow

The synthesis of H2 receptor antagonists like this compound typically involves a multi-step process. A generalized workflow for the synthesis and characterization of such a compound is outlined below.

Characterization Methodologies

NMR spectroscopy is a critical technique for elucidating the chemical structure of organic molecules. For a novel compound like this compound, both ¹H and ¹³C NMR would be essential for confirming the connectivity of the atoms.

-

¹H NMR: Would be used to identify the number of unique proton environments, their chemical shifts, and their coupling patterns, which helps in assigning the protons to their respective positions in the molecule.

-

¹³C NMR: Would provide information on the number of unique carbon environments and their chemical shifts, confirming the carbon skeleton of the molecule.

While specific NMR data for this compound is not publicly available, a general protocol for acquiring such data would involve dissolving a pure sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and acquiring the spectra on a high-field NMR spectrometer.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound. Tandem mass spectrometry (MS/MS) would be used to study its fragmentation pattern, which can provide further structural information.

A general procedure would involve introducing a solution of the purified compound into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI) and analyzing the resulting ions.

Pharmacological Evaluation Protocols

Objective: To determine the binding affinity of this compound for the histamine H2 receptor.

General Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human H2 receptor.

-

Radioligand Binding: Incubate the membranes with a radiolabeled H2 receptor antagonist (e.g., [³H]-tiotidine) in the presence of varying concentrations of this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

General Protocol:

-

Animal Model: Use a suitable animal model, such as the pylorus-ligated rat or a dog with a gastric fistula.

-

Drug Administration: Administer this compound via the desired route (e.g., oral or intravenous).

-

Stimulation of Acid Secretion: Induce gastric acid secretion using a secretagogue such as histamine or pentagastrin.

-

Gastric Juice Collection: Collect gastric juice at specified time intervals.

-

Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with a standard base.

-

Data Analysis: Calculate the percentage inhibition of acid secretion at different doses of this compound to determine its potency (e.g., ED50).

Conclusion

This compound is a potent histamine H2 receptor antagonist with a chemical structure designed for effective inhibition of gastric acid secretion. While detailed experimental protocols and a complete physicochemical profile are not widely published, this guide provides a comprehensive overview of its known chemical and pharmacological properties based on available data. The provided generalized workflows for synthesis, characterization, and pharmacological evaluation offer a framework for researchers working with this or similar compounds. Further investigation into the specific experimental details from historical or proprietary sources would be necessary for a complete and replicable understanding of this compound.

References

- 1. Synthesis and histamine H2-receptor antagonist activity of 4-(1-pyrazolyl)butanamides, guanidinopyrazoles, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: clinical pharmacological studies with a new H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C19H21N5O3S | CID 51710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]

Early-Phase Research on Oxmetidine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxmetidine (SKF 92994) is a potent, selective histamine H2-receptor antagonist developed for the treatment of peptic ulcer disease. Early-phase research demonstrated its efficacy in inhibiting gastric acid secretion, with a potency greater than the first-generation H2-receptor antagonist, cimetidine. Clinical trials confirmed its ability to promote the healing of duodenal ulcers. However, the development of this compound was halted due to observations of hepatotoxicity. This technical guide provides a comprehensive overview of the core early-phase research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways and workflows.

Introduction

This compound is a derivative of 2-aminopyrimidin-4(1H)-one and was identified as a specific histamine H2-receptor antagonist.[1] Its primary mechanism of action involves the competitive blockade of histamine H2-receptors on the basolateral membrane of gastric parietal cells.[2] This action inhibits the histamine-stimulated pathway of gastric acid production and secretion, a key factor in the pathophysiology of peptic ulcer disease.[2] Early research aimed to characterize its pharmacological profile, assess its clinical efficacy and safety, and compare its performance to the then-standard-of-care, cimetidine.

Preclinical Pharmacology

In Vitro H2-Receptor Antagonist Activity

The primary in vitro method to determine the potency of H2-receptor antagonists like this compound is through the inhibition of histamine-stimulated adenylate cyclase activity in gastric mucosal cells. The binding of histamine to the H2-receptor activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP), a key second messenger in the acid secretion pathway.

A key study evaluated the effect of this compound, cimetidine, and another antagonist, SKF 93479, on histamine-stimulated adenylate cyclase activity in guinea pig gastric mucosal cells. The results demonstrated a competitive antagonism for all three compounds, with the concentration-response curve for histamine shifting to the right in the presence of the antagonists. The potency of these antagonists was quantified using the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Table 1: In Vitro H2-Receptor Antagonist Potency

| Compound | pA2 Value (± SEM) |

| This compound | 7.73 ± 0.21 |

| Cimetidine | 6.81 ± 0.15 |

| SKF 93479 | 8.45 ± 0.20 |

| Data from a study on histamine-stimulated adenylate cyclase activity in guinea pig gastric mucosal cells.[3] |

These results indicate that this compound is a more potent H2-receptor antagonist than cimetidine in this in vitro assay.[3]

Experimental Protocol: Histamine-Stimulated Adenylate Cyclase Assay

While the specific, detailed protocol for the this compound study is not fully available, a general methodology for this type of assay is as follows:

-

Preparation of Gastric Mucosal Cells:

-

Gastric mucosa is obtained from guinea pigs.

-

The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and pronase) to isolate gastric mucosal cells, including parietal cells.

-

The cells are washed and suspended in a suitable buffer.

-

-

Adenylate Cyclase Assay:

-

Aliquots of the cell suspension are incubated in a reaction mixture containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent cAMP degradation, and magnesium ions.

-

Histamine, the agonist, is added at various concentrations to generate a concentration-response curve.

-

For antagonist studies, cells are pre-incubated with different concentrations of the antagonist (e.g., this compound, cimetidine) before the addition of histamine.

-

The reaction is initiated by the addition of the cell suspension and incubated for a specific time at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by heating or the addition of acid.

-

-

cAMP Measurement:

-

The amount of cAMP produced is quantified using a competitive protein binding assay or radioimmunoassay.

-

-

Data Analysis:

-

Concentration-response curves for histamine in the absence and presence of the antagonist are plotted.

-

A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The dose ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

-

The pA2 value is determined from the x-intercept of the Schild plot. A slope of the Schild regression line that is not significantly different from unity is indicative of competitive antagonism.

-

Clinical Pharmacology and Pharmacokinetics

Inhibition of Gastric Acid Secretion

Studies in healthy subjects and patients with duodenal ulcers demonstrated this compound's potent inhibitory effect on gastric acid secretion.

-

Potency Compared to Cimetidine:

-

Intravenously infused this compound was found to be approximately four times as potent as cimetidine on a weight-for-weight basis in inhibiting impromidine-stimulated gastric acid secretion.

-

When food was the stimulus, intravenous this compound was twice as potent as cimetidine.

-

After oral administration, this compound was twice as potent as cimetidine on a molar basis.

-

One study determined the plasma concentration for 50% inhibition (IC50) of acid output for this compound to be 0.50 µg/mL, indicating it is 2.5 times as potent as cimetidine.

-

-

Effect on Intragastric pH:

-

In a 24-hour monitoring study, this compound administered at a dose of 400 mg twice daily reduced the mean hourly 24-hour intragastric pH by 59%.

-

Pharmacokinetics

A study in 11 patients with peptic ulcer disease provided key pharmacokinetic parameters for this compound following single intravenous (100 mg) and oral (200 mg) doses.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Intravenous (100 mg) | Oral (200 mg) |

| Bioavailability | - | 70% (range 53-91%) |

| Plasma Half-life (t½β) | 3.0 h | - |

| Apparent Volume of Distribution (Vd) | 0.7 L/kg | - |

| Total Plasma Clearance | 12.3 L/h | - |

| Plasma Renal Clearance | 0.7 L/h | - |

| Unchanged Drug in Urine | 6% | 3% |

The plasma concentration curve after oral administration showed two maxima in most patients, with peak concentrations occurring between 45 and 210 minutes.

Clinical Efficacy in Duodenal Ulcer Healing

Several double-blind, randomized clinical trials were conducted to evaluate the efficacy of this compound in healing duodenal ulcers, often with cimetidine as a comparator.

Table 3: Duodenal Ulcer Healing Rates in Comparative Clinical Trials

| Study | Treatment | Dose | Duration | Healing Rate (4 weeks) | Healing Rate (8 weeks) |

| Corinaldesi et al. | This compound | 400 mg b.i.d. | 4 weeks | 89.6% (17/19) | - |

| Cimetidine | 1 g/day | 4 weeks | 65.0% (13/20) | - | |

| Lööf et al. | This compound | 400 mg b.i.d. | 4-8 weeks | 80% | 92% |

| Cimetidine | 1 g/day | 4-8 weeks | 74% | 86% | |

| Barbezat et al. | This compound | 1 g/day | 4-8 weeks | 73% (11/15) | 93% (14/15) |

| Cimetidine | 1 g/day | 4-8 weeks | 87% (13/15) | 100% (15/15) | |

| Gugler et al. | This compound | 800 mg/day | 4-8 weeks | 78% | 94% |

| Cimetidine | 1000 mg/day | 4-8 weeks | 74% | 90% |

These studies generally showed that this compound was at least as effective as cimetidine in promoting the healing of duodenal ulcers.

Experimental Protocol: Clinical Trial for Duodenal Ulcer

While specific protocols for each trial are not fully detailed in the available literature, a general methodology for such a clinical trial would include:

-

Patient Population:

-

Inclusion criteria: Adult outpatients with endoscopically confirmed active duodenal ulcers.

-

Exclusion criteria: Significant concomitant diseases, pregnancy, recent use of other anti-ulcer medications.

-

-

Study Design:

-

A double-blind, randomized, controlled trial.

-

Patients are randomly assigned to receive either this compound or the comparator drug (e.g., cimetidine).

-

-

Treatment Regimen:

-

Specified daily doses of the study drugs administered for a defined period (typically 4 to 8 weeks).

-

Use of antacids for symptomatic relief may be allowed and monitored.

-

-

Efficacy Assessment:

-

Endoscopy: Performed at baseline and at the end of the treatment period (e.g., 4 and 8 weeks) to assess ulcer healing, defined as the complete disappearance of the ulcer crater.

-

Symptom Assessment: Patients' ulcer-related symptoms (e.g., pain) are recorded, often using a diary or standardized questionnaire.

-

-

Safety Assessment:

-

Monitoring of adverse events.

-

Regular clinical, hematological, and biochemical laboratory tests.

-

-

Statistical Analysis:

-

Comparison of ulcer healing rates between treatment groups using appropriate statistical tests (e.g., chi-squared test).

-

Comparison of symptom relief and antacid consumption.

-

Toxicology: Hepatotoxicity

The clinical development of this compound was terminated due to findings of hepatotoxicity.

-

In Vitro Studies:

-

In isolated rat hepatocytes, this compound was associated with significant, dose- and time-dependent cytotoxicity, as assayed by trypan blue exclusion.

-

-

In Vivo Studies:

-

In contrast to the in vitro findings, in vivo experiments in rats, where this compound was administered intraperitoneally and orally, did not show significant changes in serum biochemistry (transaminases, alkaline phosphatase, etc.) or liver histopathology up to 72 hours after administration.

-

The discrepancy between the in vitro and in vivo findings suggests a complex mechanism of toxicity that may not be fully recapitulated in short-term animal models. The observed hepatotoxicity in clinical trials ultimately led to the discontinuation of its development.

Visualizations

Signaling Pathway

Caption: Histamine H2-Receptor Signaling Pathway in Gastric Parietal Cells and the inhibitory action of this compound.

Experimental Workflow

Caption: Generalized experimental workflows for preclinical in vitro assessment and clinical trials of this compound.

Conclusion

The early-phase research on this compound characterized it as a potent histamine H2-receptor antagonist with greater in vitro and in vivo potency than cimetidine. Clinical trials supported its efficacy in the treatment of duodenal ulcers. However, the emergence of hepatotoxicity during clinical development led to the cessation of its investigation. The case of this compound serves as a significant example in drug development, highlighting the critical importance of thorough toxicological evaluation, even for compounds that demonstrate promising efficacy in early-phase studies. The data and methodologies presented in this whitepaper provide a valuable historical and scientific reference for researchers in the field of gastrointestinal pharmacology and drug development.

References

- 1. Stimulation of adenylate cyclase of guinea pig gastric mucosa by histamine, sodium fluoride and 5'-guanylylimidodiphosphate and inhibition by histamine H1- and H2-receptor antagonists in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. This compound (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Oxmetidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of oxmetidine, a potent histamine H2 receptor antagonist. This document outlines the key pharmacological data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a histamine H2 receptor antagonist developed for the treatment of peptic ulcers and other conditions caused by excessive gastric acid secretion. Like other drugs in its class, its primary mechanism of action is the competitive inhibition of histamine binding to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing intracellular cyclic AMP (cAMP) levels and decreasing the secretion of gastric acid. This guide details the essential in vitro and in vivo assays used to characterize the biological activity of this compound.

Quantitative Biological Activity of this compound

The biological activity of this compound has been characterized through various preclinical and clinical studies. The following tables summarize the key quantitative data regarding its potency, efficacy, and pharmacokinetic profile.

Table 1: In Vivo Potency and Efficacy of this compound

| Parameter | Species | Model | Value | Comparator (Cimetidine) | Reference(s) |

| Relative Potency (IV) | Human | Impromidine-stimulated gastric acid secretion | ~4 times more potent | - | [1][2] |

| Relative Potency (IV) | Human | Food-stimulated gastric acid secretion | ~2 times more potent | - | [1][2] |

| Relative Potency (Oral) | Human | Molar basis | ~2 times more potent | - | [1] |

| Duodenal Ulcer Healing Rate (4 weeks) | Human | Clinical Trial | 78-89.6% | 74% | |

| Duodenal Ulcer Healing Rate (8 weeks) | Human | Clinical Trial | 92-94% | 86% |

Table 2: Pharmacokinetic Properties of this compound in Humans

| Parameter | Route | Value | Reference(s) |

| Bioavailability | Oral | 70% (range 53-91%) | |

| Elimination Half-life (t½) | IV | 3.0 hours | |

| Apparent Volume of Distribution | IV | 0.7 L/kg | |

| Total Plasma Clearance | IV | 12.3 L/h | |

| Renal Clearance | IV | 0.7 L/h | |

| Urinary Excretion (unchanged) | IV | 6% | |

| Urinary Excretion (unchanged) | Oral | 3% |

Histamine H2 Receptor Signaling Pathway

This compound exerts its effect by blocking the histamine H2 receptor, which is a G-protein coupled receptor (GPCR). The binding of histamine to the H2 receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid.

Caption: Histamine H2 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biological activity screening of this compound.

In Vitro H2 Receptor Antagonism: Isolated Guinea Pig Atrium Assay

This assay is a classic method for determining the potency of H2 receptor antagonists by measuring their ability to inhibit the positive chronotropic effect of histamine on the spontaneously beating guinea pig atrium.

Materials:

-

Adult guinea pigs (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

-

Histamine dihydrochloride stock solution

-

This compound stock solution

-

Isotonic force transducer and data acquisition system

Protocol:

-

Humanely euthanize a guinea pig and quickly excise the heart.

-

Isolate the right atrium and suspend it in a 20 mL organ bath containing Krebs-Henseleit solution at 32°C, bubbled with 95% O2 / 5% CO2.

-

Connect the atrium to an isotonic force transducer under a resting tension of 1 g.

-

Allow the preparation to equilibrate for 60 minutes, with washes every 15 minutes.

-

Record the basal heart rate (beats per minute).

-

Construct a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the increase in heart rate.

-

After washing the tissue and allowing it to return to baseline, add a known concentration of this compound and allow it to incubate for 30 minutes.

-

In the presence of this compound, repeat the cumulative concentration-response curve for histamine.

-

Repeat steps 7 and 8 with at least two other concentrations of this compound.

-

Data Analysis: Plot the log concentration of histamine against the change in heart rate for each concentration of this compound. Perform a Schild regression analysis to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor.

In Vitro Cytotoxicity: Isolated Rat Hepatocyte Lactate Dehydrogenase (LDH) Release Assay

This assay assesses the potential hepatotoxicity of this compound by measuring the release of LDH from damaged hepatocytes.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Hepatocyte isolation buffers (e.g., HBSS, collagenase solution)

-

Hepatocyte culture medium (e.g., William's Medium E)

-

This compound stock solution

-

LDH cytotoxicity assay kit

-

Microplate reader

Protocol:

-

Hepatocyte Isolation:

-

Anesthetize the rat and perform a two-step in situ collagenase perfusion of the liver.

-

Excise the liver and gently disperse the hepatocytes in culture medium.

-

Purify the hepatocytes by low-speed centrifugation and determine cell viability (e.g., using trypan blue exclusion).

-

-

Cell Plating:

-

Plate the isolated hepatocytes in collagen-coated 96-well plates at a density of 5 x 10^4 cells/well.

-

Allow the cells to attach for 2-4 hours in a humidified incubator at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the plating medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (medium only) and a positive control for maximal LDH release (e.g., Triton X-100).

-

Incubate the plate for a predetermined time (e.g., 24 hours).

-

-

LDH Measurement:

-

After incubation, carefully collect the cell culture supernatant from each well.

-

Follow the instructions of the LDH cytotoxicity assay kit to measure the LDH activity in the supernatant using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration of this compound using the formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

-

Plot the concentration of this compound against the percentage of cytotoxicity to determine the CC50 (concentration causing 50% cytotoxicity).

-

Experimental Workflow for H2 Receptor Antagonist Screening

The screening of a potential H2 receptor antagonist like this compound typically follows a logical progression from in vitro to in vivo studies.

Caption: H2 Receptor Antagonist Screening Workflow.

Conclusion

The biological activity screening of this compound involves a multifaceted approach, combining in vitro and in vivo assays to determine its potency, efficacy, and safety profile. This technical guide provides a foundational understanding of the key experimental methodologies and quantitative data associated with the characterization of this H2 receptor antagonist. The provided protocols and workflows can serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Oxmetidine In Vitro Cell Culture: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a histamine H2-receptor antagonist, structurally related to cimetidine, that has been investigated for its effects on gastric acid secretion. While clinical development was halted due to observations of hepatotoxicity, the broader class of H2-receptor antagonists, particularly cimetidine, has garnered significant interest in oncology for its potential anti-neoplastic properties.[1][2] In vitro studies have demonstrated that cimetidine can inhibit cancer cell proliferation, induce apoptosis, and modulate cell adhesion, suggesting a potential role for related compounds like this compound in cancer therapy.[1][3][4] The anti-tumor effects of cimetidine appear to be mediated through various mechanisms, including modulation of the PI3K/Akt signaling pathway and effects on the tumor microenvironment.

These application notes provide a comprehensive overview of in vitro protocols for investigating the potential anti-cancer effects of this compound. Given the limited published research on this compound in cancer cell lines, the following protocols are largely adapted from established methodologies for the closely related compound, cimetidine. Researchers are advised to optimize these protocols for their specific cell lines and experimental conditions.

Data Presentation: Quantitative Analysis of H2-Receptor Antagonist Effects on Cancer Cells

The following table summarizes quantitative data from in vitro studies on cimetidine, which can serve as a benchmark for designing and evaluating experiments with this compound.

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Viability (MTT Assay) | SGC-7901 (Gastric Cancer) | Cimetidine | 1, 2, 4, 8, 16 mM | Dose-dependent inhibition of cell growth | |

| MGC-803 (Gastric Cancer) | Cimetidine | 1, 2, 4, 8, 16 mM | Dose-dependent inhibition of cell growth | ||

| Apoptosis (Flow Cytometry) | SGC-7901 (Gastric Cancer) | Cimetidine | 4 mM | Significant increase in apoptotic cells | |

| Caspase-3 Activity | SGC-7901 (Gastric Cancer) | Cimetidine | 4 mM | Increased caspase-3 activity | |

| Bax/Bcl-2 Ratio | SGC-7901 (Gastric Cancer) | Cimetidine | 4 mM | Increased Bax/Bcl-2 protein expression ratio | |

| Cell Adhesion | Colorectal Tumor Cell Line | Cimetidine | Not specified | Inhibition of adhesion to endothelial cells |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cells. The MTT assay measures the metabolic activity of viable cells.

Materials:

-

Cancer cell line of interest (e.g., SGC-7901, MGC-803)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO or PBS)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the samples by flow cytometry. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Protocol 3: Cell Adhesion Assay

This protocol assesses the ability of this compound to inhibit the adhesion of cancer cells to an endothelial cell monolayer.

Materials:

-

Cancer cell line of interest (e.g., colorectal cancer cells)

-

Endothelial cell line (e.g., HUVEC)

-

Complete cell culture medium for both cell lines

-

This compound

-

96-well plates

-

Fluorescent cell tracker dye (e.g., Calcein-AM)

-

Fluorescence microplate reader

Procedure:

-

Endothelial Monolayer Preparation: Seed endothelial cells in a 96-well plate and grow to confluence to form a monolayer.

-

Cancer Cell Labeling: Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.

-

Treatment: Pre-treat the labeled cancer cells and/or the endothelial monolayer with various concentrations of this compound for a specified time.

-

Co-culture: Add the pre-treated, labeled cancer cells to the endothelial monolayer and incubate for 1-2 hours to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence microplate reader.

-

Data Analysis: Calculate the percentage of adhesion relative to the untreated control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on studies with cimetidine, this compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax, ultimately activating the caspase cascade.

References

- 1. Cimetidine promotes STUB1-mediated degradation of tumoral FOXP3 by activating PI3K-Akt pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Repurposing drugs in oncology (ReDO)—Cimetidine as an anti-cancer agent - ecancer [ecancer.org]

- 3. Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cimetidine inhibits cancer cell adhesion to endothelial cells and prevents metastasis by blocking E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oxmetidine Use in Isolated Rat Hepatocyte Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine, a potent H2 receptor antagonist, was withdrawn from clinical trials due to hepatotoxicity. In vitro studies using isolated rat hepatocytes have been instrumental in elucidating the mechanisms of this toxicity. These application notes provide a detailed overview and protocols for utilizing isolated rat hepatocyte assays to evaluate the effects of this compound. The primary mechanism of this compound-induced hepatotoxicity is the inhibition of mitochondrial oxidative phosphorylation, leading to ATP depletion and subsequent cell death[1][2].

Data Presentation

The following tables summarize the dose- and time-dependent cytotoxic effects of this compound on isolated rat hepatocytes, as well as its impact on key cellular health indicators. The data presented are representative of findings reported in the scientific literature[1][3].

Table 1: Dose-Dependent Cytotoxicity of this compound in Isolated Rat Hepatocytes

| This compound Concentration (mM) | Incubation Time (hours) | Cell Viability (%) | LDH Leakage (% of Total) |

| 0 (Control) | 2 | 95 ± 3 | 5 ± 2 |

| 0.1 | 2 | 85 ± 5 | 15 ± 4 |

| 0.25 | 2 | 60 ± 7 | 40 ± 6 |

| 0.5 | 2 | 30 ± 6 | 70 ± 8 |

| 1.0 | 2 | 10 ± 4 | 90 ± 5 |

Table 2: Time-Dependent Cytotoxicity of this compound (0.5 mM) in Isolated Rat Hepatocytes

| Incubation Time (minutes) | Cell Viability (%) |

| 0 | 95 ± 2 |

| 30 | 75 ± 5 |

| 60 | 50 ± 6 |

| 120 | 30 ± 6 |

Table 3: Effect of this compound on Intracellular ATP and Glutathione Levels in Isolated Rat Hepatocytes

| This compound Concentration (mM) | Incubation Time (minutes) | Intracellular ATP (% of Control) | Reduced Glutathione (GSH) (% of Control) |

| 0 (Control) | 60 | 100 ± 8 | 100 ± 7 |

| 0.25 | 60 | 65 ± 9 | 80 ± 6 |

| 0.5 | 60 | 35 ± 7 | 55 ± 8 |

| 1.0 | 60 | 15 ± 5 | 30 ± 5 |

Experimental Protocols

Isolation of Rat Hepatocytes

A standard two-step collagenase perfusion technique is utilized for the isolation of rat hepatocytes.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Perfusion Buffer I (Calcium-free Hanks' Balanced Salt Solution with 0.5 mM EGTA)

-

Perfusion Buffer II (Williams' Medium E with 0.05% Collagenase Type IV)

-

Hepatocyte Wash Medium (Williams' Medium E with 10% Fetal Bovine Serum)

-

Peristaltic pump

-

Surgical instruments

Protocol:

-

Anesthetize the rat according to approved animal care protocols.

-

Perform a midline laparotomy to expose the portal vein.

-

Cannulate the portal vein and initiate perfusion with Perfusion Buffer I at 37°C at a flow rate of 20-30 mL/min for 10-15 minutes.

-

Switch to Perfusion Buffer II and continue perfusion until the liver becomes soft and digested (approximately 10-20 minutes).

-

Excise the liver and transfer it to a sterile petri dish containing Hepatocyte Wash Medium.

-

Gently disperse the cells by combing through the liver capsule with a sterile cell rake.

-

Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

-

Wash the hepatocytes by centrifugation at 50 x g for 2 minutes. Repeat this step three times.

-

Resuspend the final cell pellet in the desired culture medium.

-

Determine cell viability and concentration using the Trypan Blue Exclusion Assay.

Assessment of this compound Cytotoxicity

a) Trypan Blue Exclusion Assay for Cell Viability

Principle: Live cells with intact cell membranes exclude the trypan blue dye, while dead cells with compromised membranes take up the dye and appear blue.

Protocol:

-

Take a 100 µL aliquot of the hepatocyte suspension.

-

Mix the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Incubate for 1-2 minutes at room temperature.

-

Load a hemocytometer with 10 µL of the mixture.

-

Count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

-

Calculate cell viability using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

b) Lactate Dehydrogenase (LDH) Leakage Assay

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.

Protocol:

-

Incubate isolated rat hepatocytes with varying concentrations of this compound for the desired time periods.

-

At the end of the incubation, collect the culture medium.

-

Centrifuge the medium at 500 x g for 5 minutes to pellet any detached cells.

-

Transfer the supernatant to a new tube.

-

Determine the LDH activity in the supernatant using a commercially available LDH assay kit, following the manufacturer's instructions.

-

To determine the total LDH content, lyse an equivalent number of untreated cells with 0.1% Triton X-100.

-

Calculate LDH leakage using the formula: LDH Leakage (%) = (LDH activity in supernatant / Total LDH activity) x 100

Mechanistic Assays

a) Measurement of Intracellular ATP Levels

Principle: ATP levels are a key indicator of cellular energy status and mitochondrial function.

Protocol:

-

Incubate hepatocytes with this compound.

-

At the end of the incubation period, rapidly lyse the cells to release intracellular ATP.

-

Measure ATP levels using a luciferin/luciferase-based bioluminescence assay kit according to the manufacturer's protocol. The light produced is proportional to the ATP concentration.

-

Normalize the results to the protein concentration of the cell lysate.

b) Measurement of Reduced Glutathione (GSH) Levels

Principle: GSH is a major intracellular antioxidant, and its depletion is an indicator of oxidative stress.

Protocol:

-

Treat hepatocytes with this compound.

-

After incubation, lyse the cells.

-

Measure GSH levels using a commercially available glutathione assay kit. These kits are typically based on the reaction of GSH with a chromogenic substrate, such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Normalize the results to the protein concentration of the cell lysate.

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing this compound toxicity in isolated rat hepatocytes.

Signaling Pathway of this compound-Induced Hepatotoxicity

Caption: Signaling pathway of this compound-induced cytotoxicity in rat hepatocytes.

References

- 1. This compound (H2 receptor antagonist) induced cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of this compound (SK&F 92994) cytotoxicity in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatic effects of drugs used in the treatment of peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Oral and Intravenous Administration of Oxmetidine in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxmetidine is a histamine H2-receptor antagonist that was investigated for its potential to inhibit gastric acid secretion. While it showed potency, its development was discontinued, and as a result, detailed preclinical data in animal models are not extensively available in published literature. These application notes and protocols are compiled from the available information on this compound and supplemented with data from the closely related and well-studied H2-receptor antagonist, Cimetidine, to provide a comprehensive guide for researchers.

Comparative Pharmacokinetics of H2-Receptor Antagonists

The following tables summarize key pharmacokinetic parameters for this compound and Cimetidine. Data for this compound in animal models is limited, and human data is provided for context. Cimetidine data in dogs is included as a relevant animal model reference.

Table 1: Pharmacokinetic Parameters of this compound (Human Data)

| Parameter | Intravenous (100 mg) | Oral (200 mg) |

| Bioavailability | - | 70% (range 53-91%) |

| Plasma Half-life (t½β) | 3.0 h | Not explicitly stated |

| Apparent Volume of Distribution (Vd) | 0.7 L/kg | Not explicitly stated |

| Total Plasma Clearance | 12.3 L/h | Not explicitly stated |

| Plasma Renal Clearance | 0.7 L/h | Not explicitly stated |

| Urinary Excretion (unchanged drug) | 6% | 3% |

Table 2: Pharmacokinetic Parameters of Cimetidine in Dogs

| Parameter | Intravenous | Oral (5 mg/kg) |

| Bioavailability | - | 75% |

| Plasma Half-life (t½) | 1.6 h | Not explicitly stated |

| Time to Peak Plasma Concentration (tmax) | - | 0.5 h (fasted) |

Mechanism of Action: H2-Receptor Antagonism

This compound, like other H2-receptor antagonists, competitively inhibits the action of histamine at the H2-receptors on the basolateral membrane of parietal cells in the stomach. This action reduces the production of gastric acid.

Experimental Protocols

The following are detailed protocols for the oral and intravenous administration of a substance like this compound in common animal models. These are generalized protocols and should be adapted based on specific experimental needs and institutional guidelines.

Protocol 1: Oral Administration of this compound in Rats (Oral Gavage)

1. Objective: To administer a precise dose of this compound orally to a rat.

2. Materials:

-

This compound powder

-

Vehicle solution (e.g., sterile water, 0.5% methylcellulose)

-

Rat gavage needles (18-20 gauge, straight or curved, with a ball tip)

-

Syringes (1-3 mL)

-

Balance for weighing the animal

-

Appropriate personal protective equipment (PPE)

3. Procedure:

- Dose Calculation and Preparation:

- Weigh the rat to determine the correct dosing volume. The maximum recommended gavage volume for a rat is typically 10 mL/kg.

- Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.

- Animal Restraint:

- Gently restrain the rat, ensuring a firm but not restrictive grip. The head and neck should be slightly extended to create a straight line to the esophagus.

- Gavage Needle Measurement:

- Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, from the corner of the mouth to the last rib. Mark this length on the needle.

- Administration:

- Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

- The needle should pass smoothly with no resistance. If resistance is met, withdraw and reposition.

- Once the needle is at the predetermined depth, slowly administer the solution.

- Withdraw the needle gently along the same path of insertion.

- Post-Procedure Monitoring:

- Observe the animal for any signs of distress, such as labored breathing or fluid from the nose, which could indicate accidental administration into the trachea.

Protocol 2: Intravenous Administration of this compound in Dogs

A study on the effects of ranitidine and this compound on gastrointestinal motility in conscious dogs utilized an intravenous dose of 3 mg/kg for this compound.

1. Objective: To administer a precise dose of this compound intravenously to a dog.

2. Materials:

-

This compound for injection (sterile formulation)

-

Sterile saline or other appropriate vehicle

-

Catheter (appropriate gauge for the dog's vein, e.g., lateral saphenous or cephalic)

-

Syringes and needles

-

Infusion pump (for continuous infusion)

-

Clippers and surgical scrub

-

Bandaging material

-

Appropriate PPE

3. Procedure:

- Dose Calculation and Preparation:

- Weigh the dog to determine the total dose required.

- Prepare the this compound solution for injection. Ensure sterility.

- Catheter Placement:

- Shave and aseptically prepare the skin over the chosen vein.